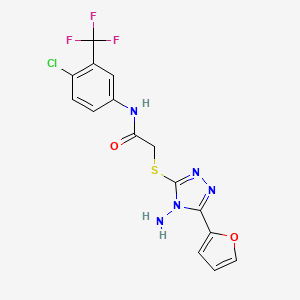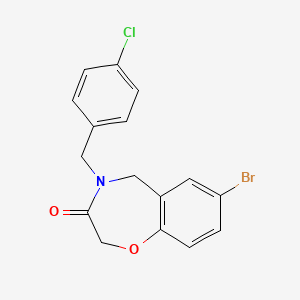![molecular formula C17H17N5S B2573477 N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine CAS No. 2415491-79-9](/img/structure/B2573477.png)
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine, also known as BPTP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTP is a purine derivative that has been synthesized using different methods, and it has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine involves its interaction with various enzymes and receptors in the body. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to inhibit the activity of CDKs, which are essential for cell cycle progression, and induce apoptosis in cancer cells. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorders, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit unique biochemical and physiological effects. In cancer cells, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to induce apoptosis and inhibit cell proliferation by inhibiting the activity of CDKs. In inflammation, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has several advantages for lab experiments, including its ability to inhibit the activity of CDKs, induce apoptosis, and inhibit the production of inflammatory cytokines. However, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine also has limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine research, including its potential applications in drug development and its use in combination therapy with other drugs. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit potential applications in various areas of scientific research, including cancer, inflammation, and neurological disorders. Further research is needed to explore the full potential of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine and its mechanism of action.
Synthesemethoden
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-chloropurine in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 2-iodo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-tri-n-butylstannylpurine in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-aminopurine in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit potential applications in various areas of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing neuronal activity.
Eigenschaften
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-11(7-12-8-23-14-6-4-3-5-13(12)14)21-16-15-17(19-9-18-16)22(2)10-20-15/h3-6,8-11H,7H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDKOXXKSSJNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC3=C4C(=NC=N3)N(C=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2573396.png)

![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)
![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)
![N-[(3-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2573403.png)

![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

![1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2573410.png)
![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)
